1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a synthetic organic compound containing tetrazole and piperazine functional groups. It is notable for its dual incorporation of fluorophenyl groups. Compounds like this one often demonstrate interesting pharmacological properties due to the combination of these functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine can be achieved via multi-step synthetic procedures:
Tetrazole Formation: : The initial step involves synthesizing the tetrazole ring, which can be done through cyclization reactions involving azide and nitrile.
Formation of Piperazine Derivative: : The second step involves the sulfonylation of piperazine, often through a reaction with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Scaling up these methods for industrial production requires optimizations to improve yield and reduce costs:
Continuous Flow Chemistry: : For large-scale synthesis, continuous flow reactors can enhance the reaction's efficiency and safety.
Green Chemistry Approaches: : Utilizing less toxic solvents and recyclable catalysts can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can undergo several types of reactions including:
Substitution: : The fluorine atoms in the phenyl groups can participate in nucleophilic aromatic substitution.
Redox Reactions: : Reduction of the tetrazole ring can lead to the formation of a variety of ring-opened products.
Hydrolysis: : The sulfonyl group is susceptible to hydrolysis under basic conditions, leading to desulfonylated derivatives.
Common Reagents and Conditions Used
Nucleophilic Agents: : Such as hydrazine for substitution reactions.
Reductants: : Like sodium borohydride for reduction reactions.
Basic Conditions: : Sodium hydroxide for hydrolysis reactions.
Scientific Research Applications
This compound's unique structure makes it valuable in various scientific research areas:
Chemistry: : As a precursor for synthesizing more complex organic molecules.
Biology: : Used in studying enzyme inhibitors, given the tetrazole moiety's known interactions with biological systems.
Industry: : Utilized in material science for creating novel polymers and materials due to its multifunctional group chemistry.
Mechanism of Action
The exact mechanism of action can vary based on its application:
Pharmacology: : It may act as an enzyme inhibitor by binding to active sites or allosteric sites, affecting biochemical pathways.
Molecular Targets and Pathways: : Targets specific proteins and enzymes, disrupting their normal functions which can lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-1H-tetrazole: : Shares the tetrazole ring but lacks the piperazine structure.
4-(4-Fluorophenyl)sulfonylmorpholine: : Contains the sulfonyl group and a similar ring system but morpholine instead of piperazine.
Uniqueness
Dual Functional Groups: : The presence of both tetrazole and sulfonyl piperazine moieties offers a unique combination of chemical reactivity and biological activity, setting it apart from simpler analogs.
There you go, a detailed dive into the world of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine. Any specific part you'd like to explore further?
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O2S/c19-14-1-5-16(6-2-14)26-18(21-22-23-26)13-24-9-11-25(12-10-24)29(27,28)17-7-3-15(20)4-8-17/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRDECPEYIUQBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.